molecular formula C11H20BrNO3 B2627917 Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate CAS No. 131667-58-8

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate

Cat. No.: B2627917
CAS No.: 131667-58-8
M. Wt: 294.189
InChI Key: ISVZLPGGGAROET-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 3-position, and a methoxy group at the 2-position. This compound is widely used as an intermediate in pharmaceutical synthesis, leveraging its bromine substituent for further functionalization (e.g., cross-coupling reactions) and its methoxy group for electronic modulation. Its six-membered piperidine ring provides conformational flexibility, which is critical for interactions in drug-receptor binding .

Properties

IUPAC Name

tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-5-6-8(12)9(13)15-4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVZLPGGGAROET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in drug discovery and development .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Compound : Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

  • Structural Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
  • Impact: Conformational Flexibility: Piperidine rings exhibit chair and boat conformations, while pyrrolidine adopts envelope or half-chair puckering modes, as defined by Cremer-Pople coordinates . Applications: Pyrrolidine derivatives are more common in small-molecule inhibitors targeting compact binding pockets.

Substituent Position and Reactivity

Compound : Tert-butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate ()

  • Structural Difference : Bromine is part of a pyridyloxy-methyl side chain rather than directly on the piperidine ring.
  • Impact :
    • Reactivity : The bromine in the target compound is more accessible for metal-catalyzed cross-coupling (e.g., Suzuki), whereas the pyridyloxy-methyl side chain may require deprotection for further modification.
    • Electronic Effects : The methoxy group on the piperidine ring (target) donates electrons, stabilizing adjacent electrophilic sites, unlike the electron-withdrawing pyridine ring in ’s compound.

Functional Group Variation

Compound : Tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate ()

  • Structural Difference : Bromoacetyl group at the 3-position vs. bromine and methoxy groups.
  • Impact :
    • Reactivity : The bromoacetyl group is a superior leaving group, enabling nucleophilic substitution (e.g., with amines), while the target’s bromine favors elimination or coupling reactions.
    • Stereochemistry : The (3S) configuration in ’s compound highlights its utility in chiral synthesis, whereas the target’s stereochemical data is unspecified.

Electronic Modulation via Substituents

Compound : Tert-butyl 3,3-difluoropiperidine-1-carboxylate ()

  • Structural Difference : Difluoro substituents at the 3,3-positions vs. bromo and methoxy groups.
  • Impact :
    • Electron Effects : Fluorine’s strong electron-withdrawing nature reduces electron density on the piperidine ring, contrasting with the methoxy group’s electron-donating effect.
    • Applications : Difluoro derivatives are common in CNS drugs due to enhanced metabolic stability, whereas bromine in the target compound allows for late-stage diversification.

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₁H₂₀BrNO₃ ~306.2* 3-Br, 2-OMe, piperidine
Pyrrolidine Analog () C₁₇H₂₅BrN₂O₄ 401.3 5-Br-pyridyloxymethyl, pyrrolidine
Bromoacetyl Derivative () C₁₂H₂₀BrNO₃ 306.2 3-Bromoacetyl, piperidine
Difluoro Derivative () C₁₀H₁₇F₂NO₂ 221.24 3,3-diF, piperidine

*Estimated based on structural similarity.

Biological Activity

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group, a bromine atom, and a methoxy group attached to the nitrogen and carbon backbone. Its molecular formula is C12_{12}H16_{16}BrN1_{1}O2_{2}.

The biological activity of this compound is attributed to its interaction with various biological targets. The bromine atom may enhance electrophilic reactivity, allowing for selective interactions with enzymes and receptors. The methoxy group can influence the compound's lipophilicity and binding affinity to target sites, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryModulation of inflammatory cytokines
NeuropharmacologyPotential interactions with neurotransmitter receptors

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Neuropharmacological Assessment

In another investigation, the compound was assessed for its effects on neurotransmitter systems. Binding affinity studies revealed that it interacts with serotonin and dopamine receptors, which may contribute to its neuropharmacological profile. This opens avenues for exploring its use in treating mood disorders or neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound is critical for its biological activity. Comparative studies with similar compounds indicate that modifications to the bromine or methoxy groups significantly alter the compound's efficacy and selectivity towards different biological targets.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundIncludes bromine and methoxy groupsAntimicrobial, anti-inflammatory
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylateHydroxyl group instead of bromineLower antimicrobial activity
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylateAllyl substitutionEnhanced neuroactivity

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